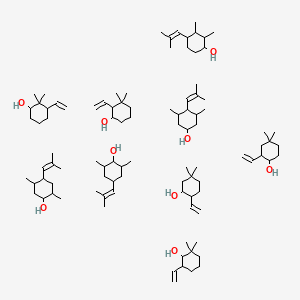
2,3-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,3-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol” is a complex organic molecule that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring with various substituents, including methyl, ethenyl, and hydroxyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of these cyclohexanols typically involves the following steps:
Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative through a series of reactions such as hydrogenation, halogenation, or alkylation.
Substitution Reactions:
Hydroxylation: The final step involves the hydroxylation of the cyclohexane ring to introduce the hydroxyl group. This can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of these compounds may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation and hydroxylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reduction reactions can convert these compounds into cyclohexane derivatives with reduced functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions can introduce new functional groups into the cyclohexane ring. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives with reduced functional groups.
Substitution: Formation of halogenated cyclohexanols.
Wissenschaftliche Forschungsanwendungen
These cyclohexanols have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of these compounds depends on their specific chemical structure and the target they interact with. For example, in biological systems, they may interact with enzymes or receptors, modulating their activity. The presence of hydroxyl and ethenyl groups can influence the binding affinity and specificity of these compounds to their molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
- 2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
Uniqueness
The unique combination of methyl, ethenyl, and hydroxyl groups in these cyclohexanols imparts distinct chemical and physical properties, making them valuable in various applications. Their structural diversity allows for a wide range of chemical reactions and potential biological activities, distinguishing them from other similar compounds.
Eigenschaften
CAS-Nummer |
85085-22-9 |
|---|---|
Molekularformel |
C98H178O9 |
Molekulargewicht |
1500.5 g/mol |
IUPAC-Name |
2,3-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/4C12H22O.5C10H18O/c1-8(2)5-11-6-10(4)12(13)7-9(11)3;1-8(2)5-12-9(3)6-11(13)7-10(12)4;1-8(2)5-11-6-9(3)12(13)10(4)7-11;1-8(2)7-11-5-6-12(13)10(4)9(11)3;1-4-8-7-10(2,3)6-5-9(8)11;1-4-8-5-6-10(2,3)7-9(8)11;1-4-8-9(11)6-5-7-10(8,2)3;1-4-8-6-5-7-10(2,3)9(8)11;1-4-8-6-5-7-9(11)10(8,2)3/h3*5,9-13H,6-7H2,1-4H3;7,9-13H,5-6H2,1-4H3;5*4,8-9,11H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
SLDSOLSWVJRPQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1O)C)C=C(C)C.CC1CC(CC(C1C=C(C)C)C)O.CC1CC(C(CC1O)C)C=C(C)C.CC1C(C(CCC1C=C(C)C)O)C.CC1(CCC(C(C1)O)C=C)C.CC1(CCC(C(C1)C=C)O)C.CC1(CCCC(C1C=C)O)C.CC1(CCCC(C1O)C=C)C.CC1(C(CCCC1O)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate](/img/structure/B13387588.png)
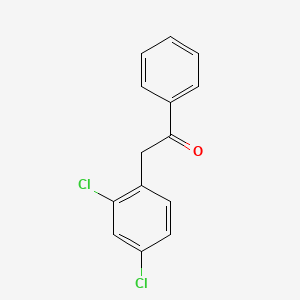

![17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13387599.png)
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)
![(4S)-5-amino-4-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[2-[(3S)-6-amino-1-[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[2-[(2S)-1-hydroxy-3-oxopropan-2-yl]hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B13387608.png)
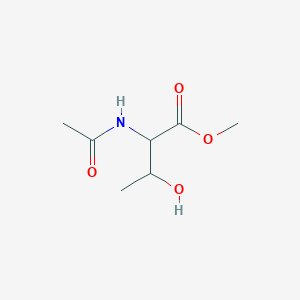
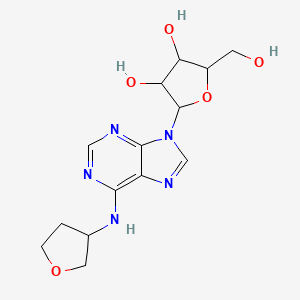

![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid](/img/structure/B13387639.png)
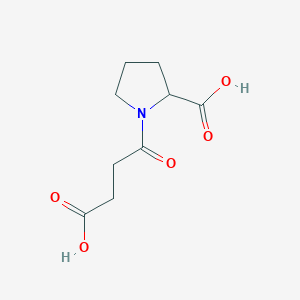
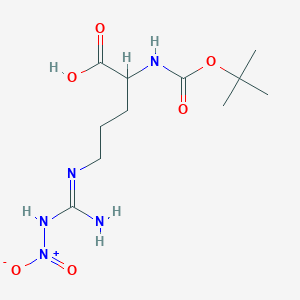
![5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one](/img/structure/B13387653.png)
